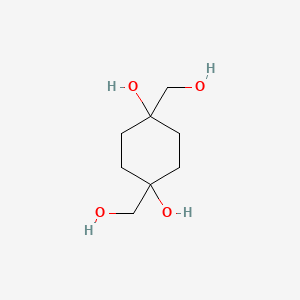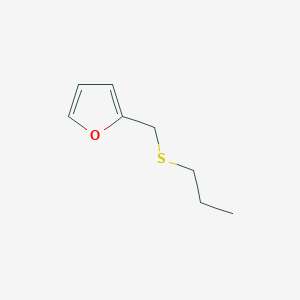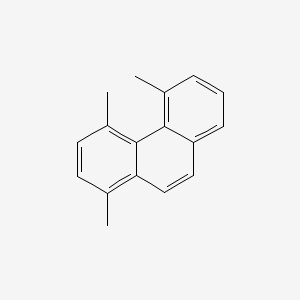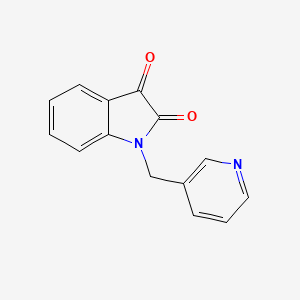
1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione with 3-pyridinemethanol under acidic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbonyl carbon of indole-2,3-dione, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反应分析
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridinylmethyl group, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a biological probe for studying cellular processes. Its ability to interact with specific biological targets makes it useful for investigating the mechanisms of various biological pathways.
Medicine: Indole derivatives, including 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione, have been studied for their potential therapeutic applications. They have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
The molecular targets and pathways involved in its mechanism of action depend on the specific biological context and the nature of the compound’s interactions with its targets.
相似化合物的比较
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione can be compared with other similar compounds, such as:
Indole-2,3-dione: This compound lacks the pyridinylmethyl group and has different chemical properties and biological activities.
3-Pyridinylmethyl derivatives: These compounds have a pyridinylmethyl group attached to different core structures, leading to variations in their chemical and biological properties.
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
1-(pyridin-3-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)9-10-4-3-7-15-8-10/h1-8H,9H2 |
InChI 键 |
UIKBZQKMJSOBLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)



![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

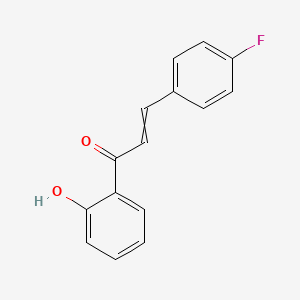

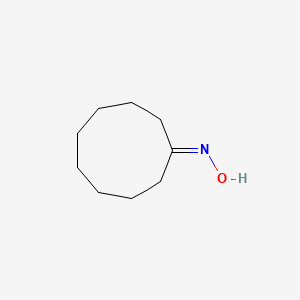
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
